

Pemigatinib (INCB054329): A Technical Overview of Early-Phase Clinical Data in Cholangiocarcinoma

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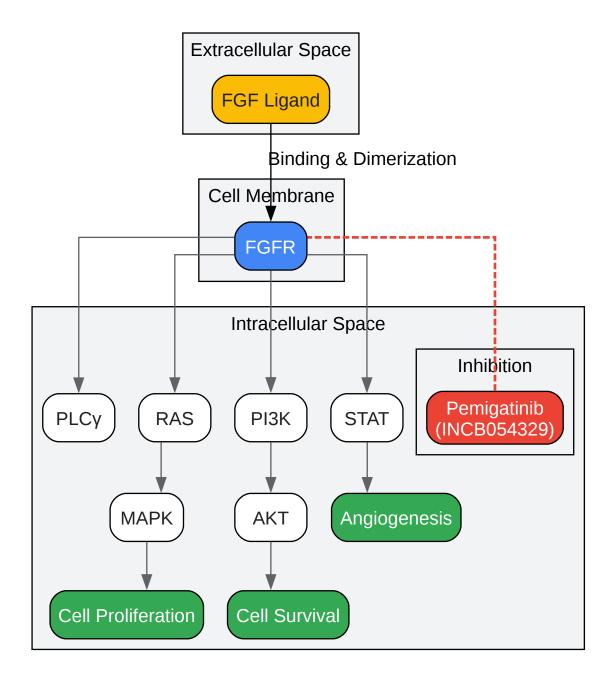
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This document provides a detailed analysis of the early-phase clinical trial data for pemigatinib (formerly INCB054329), a selective inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases. The primary focus is on the pivotal FIGHT-202 Phase 2 study, which evaluated the safety and efficacy of pemigatinib in patients with previously treated, locally advanced or metastatic cholangiocarcinoma.

Core Mechanism of Action: FGFR Signaling

Pemigatinib exerts its therapeutic effect by targeting dysregulated FGFR signaling. In a subset of cholangiocarcinomas, chromosomal fusions or rearrangements involving FGFR2 lead to the expression of constitutively active FGFR2 fusion proteins. These fusion proteins drive oncogenic signaling pathways, promoting tumor cell proliferation, survival, and angiogenesis. Pemigatinib selectively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its phosphorylation and downstream signaling.





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Figure 1: Simplified FGFR signaling pathway and the inhibitory action of pemigatinib.

The FIGHT-202 Phase 2 Trial: Experimental Protocol

The FIGHT-202 study was a single-arm, open-label, multicenter, phase 2 trial designed to evaluate pemigatinib in patients with previously treated cholangiocarcinoma.

Study Design:

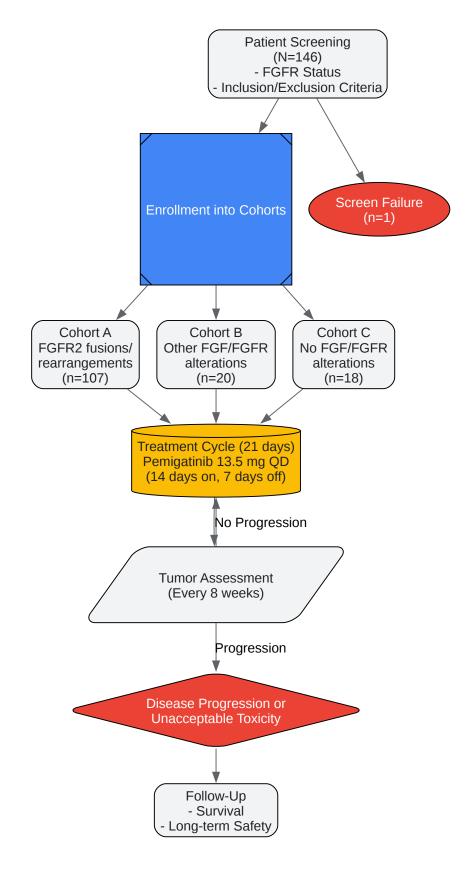


- Patient Cohorts: Patients were enrolled into one of three cohorts based on their tumor's FGFR2 status:
 - Cohort A: FGFR2 fusions or rearrangements.
 - Cohort B: Other FGF/FGFR genetic alterations.
 - Cohort C: No FGF/FGFR genetic alterations.
- Treatment Regimen: Patients received 13.5 mg of pemigatinib orally once daily for 14
 consecutive days, followed by 7 days off, in 21-day cycles. Treatment continued until disease
 progression or unacceptable toxicity.
- Primary Endpoint: The primary endpoint was the objective response rate (ORR) in Cohort A, as assessed by an independent review committee.
- Key Secondary Endpoints: Secondary endpoints included duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.

Inclusion and Exclusion Criteria:

- Key Inclusion Criteria: Adults with histologically or cytologically confirmed, unresectable or metastatic cholangiocarcinoma who had experienced disease progression after at least one prior systemic therapy. Patients were required to have adequate organ function.
- Key Exclusion Criteria: Prior treatment with a selective FGFR inhibitor, history of clinically significant ophthalmologic abnormalities (e.g., retinal pigment epithelial detachment), and untreated central nervous system metastases.





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Figure 2: Experimental workflow of the FIGHT-202 clinical trial.



Quantitative Data Summary

The following tables summarize the key quantitative data from the FIGHT-202 trial, focusing on the cohort with FGFR2 fusions or rearrangements (Cohort A), which was the primary focus of the study.

Table 1: Baseline Demographics and Disease

Characteristics (Cohort A. n=107)

Characteristic	Value
Median Age, years (Range)	56 (26-77)
Sex, n (%)	
Female	65 (61%)
Male	42 (39%)
Race, n (%)	
White	60 (56%)
Asian	34 (32%)
Other/Unknown	13 (12%)
ECOG Performance Status, n (%)	
0	49 (46%)
1	58 (54%)
Primary Tumor Location, n (%)	
Intrahepatic	107 (100%)
Number of Prior Therapies, n (%)	
1	40 (37%)
2	41 (38%)
≥3	26 (24%)
Metastatic Disease, n (%)	107 (100%)



Data sourced from the FIGHT-202 study publication.

Table 2: Efficacy Outcomes (Cohort A, n=107)

Endpoint	Value (95% CI)
Objective Response Rate (ORR), n (%)	38 (35.5%) (26.5-45.4)
Complete Response (CR)	3 (2.8%)
Partial Response (PR)	35 (32.7%)
Stable Disease (SD)	47 (43.9%)
Progressive Disease (PD)	16 (15.0%)
Disease Control Rate (DCR), n (%)	88 (82%) (73.3-89.0)
Median Duration of Response (DOR), months	7.5 (5.7-14.5)
Median Progression-Free Survival (PFS), months	6.9 (6.2-9.6)
Median Overall Survival (OS), months	21.1 (14.8-not reached)

Data based on independent central review as of the data cut-off date.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) (All Patients, n=146)



Adverse Event (Any Grade)	Incidence (%)
Hyperphosphatemia	60%
Alopecia	49%
Diarrhea	38%
Nail Toxicity	38%
Fatigue	36%
Nausea	35%
Dysgeusia	35%
Stomatitis	35%
Dry Mouth	34%
Decreased Appetite	27%
Dry Skin	26%
Palmar-Plantar Erythrodysesthesia	23%
Arthralgia	22%
Serous Retinal Detachment	20%

Hyperphosphatemia is an on-target effect of FGFR inhibition. Most events were grade 1 or 2 and were managed with diet, phosphate binders, or dose modifications.

Conclusion

The early-phase data from the FIGHT-202 trial demonstrate that pemigatinib (INCB054329) has substantial clinical activity and a manageable safety profile in patients with previously treated, advanced cholangiocarcinoma harboring FGFR2 fusions or rearrangements. The objective response rate of 35.5% and a median overall survival of 21.1 months in this heavily pretreated population are clinically meaningful. The primary adverse events, such as hyperphosphatemia, are consistent with the mechanism of action and were generally manageable. These findings established pemigatinib as a key therapeutic option for this specific molecularly defined patient population.







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